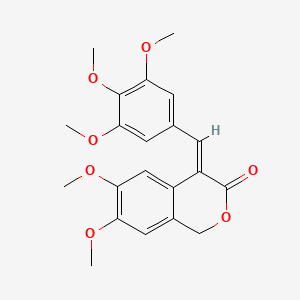![molecular formula C12H26O3S2 B11455769 2-([2-(Octane-1-sulfonyl)ethyl]sulfanyl)ethanol](/img/structure/B11455769.png)
2-([2-(Octane-1-sulfonyl)ethyl]sulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL is an organic compound characterized by the presence of a sulfonyl group attached to an octane chain and a sulfanyl group linked to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL typically involves the reaction of octane-1-sulfonyl chloride with 2-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfanyl group of 2-mercaptoethanol attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or tosylates can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Alkylated or tosylated derivatives.
Scientific Research Applications
2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-sulfanyl ethan-1-ol: Similar structure but lacks the octane-1-sulfonyl group.
2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol: Contains additional sulfanyl groups but no sulfonyl group.
Uniqueness
2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL is unique due to the presence of both the octane-1-sulfonyl and ethan-1-ol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H26O3S2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-(2-octylsulfonylethylsulfanyl)ethanol |
InChI |
InChI=1S/C12H26O3S2/c1-2-3-4-5-6-7-11-17(14,15)12-10-16-9-8-13/h13H,2-12H2,1H3 |
InChI Key |
ZERMYROUMOEVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B11455700.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11455708.png)
![2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B11455711.png)
![1-(3,4-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11455713.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B11455715.png)
![Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11455717.png)
![1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11455724.png)
![ethyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B11455726.png)
![Methyl 4-carbamoyl-5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B11455740.png)

![Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11455748.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11455749.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11455750.png)
